molecular formula C23H27N3O3 B4971969 3-(4-benzyl-1-piperazinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione

3-(4-benzyl-1-piperazinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione

Numéro de catalogue B4971969
Poids moléculaire: 393.5 g/mol
Clé InChI: BFGBMJMTVMCUTJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-benzyl-1-piperazinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidinedione derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Mécanisme D'action

3-(4-benzyl-1-piperazinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione acts as a selective antagonist of the dopamine D3 receptor by binding to the receptor and blocking the action of dopamine. This results in a decrease in the activity of the D3 receptor and a reduction in the release of dopamine. This compound also exhibits activity at the serotonin 5-HT1A receptor, where it acts as a partial agonist. This results in an increase in the activity of the 5-HT1A receptor and an increase in the release of serotonin.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, by blocking the activity of the dopamine D3 receptor. This compound has also been shown to exhibit antidepressant-like effects in animal models, which may be due to its activity at the serotonin 5-HT1A receptor.

Avantages Et Limitations Des Expériences En Laboratoire

3-(4-benzyl-1-piperazinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. This compound is also relatively stable and can be easily synthesized in large quantities. However, one limitation of this compound is that it exhibits activity at the serotonin 5-HT1A receptor, which may complicate the interpretation of results in experiments where this receptor is also involved.

Orientations Futures

For the study of 3-(4-benzyl-1-piperazinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione include its potential as a treatment for drug addiction and depression, as well as the development of more selective dopamine D3 receptor antagonists.

Méthodes De Synthèse

The synthesis of 3-(4-benzyl-1-piperazinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-benzylpiperazine with 4-ethoxyphenylacetic acid, followed by cyclization with succinic anhydride. The resulting compound is then purified using column chromatography to obtain this compound in high purity.

Applications De Recherche Scientifique

3-(4-benzyl-1-piperazinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. This compound has also been shown to exhibit activity at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress.

Propriétés

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-2-29-20-10-8-19(9-11-20)26-22(27)16-21(23(26)28)25-14-12-24(13-15-25)17-18-6-4-3-5-7-18/h3-11,21H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGBMJMTVMCUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.